molecular formula C23H28O6 B562519 Isolariciresinol 9,9'-acetonide CAS No. 252333-71-4

Isolariciresinol 9,9'-acetonide

Cat. No.: B562519
CAS No.: 252333-71-4
M. Wt: 400.471
InChI Key: SNCSNQKSYHFYSD-YHEJKZAPSA-N
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Description

    Isolariciresinol 9,9’-acetonide: is a natural polyphenolic compound found in various plant sources, including soybeans, flaxseeds, and other legumes.

  • It has been isolated from the barks of the tree species Pseudolarix kaempferi .
  • This compound is known for its antioxidant and anti-inflammatory properties and has been studied for its potential role in preventing and treating various diseases.
  • Scientific Research Applications

    • Isolariciresinol 9,9’-acetonide has been investigated for its potential applications in various fields:

        Medicine: Its antioxidant properties make it interesting for potential therapeutic use.

        Biology: Researchers study its effects on cellular processes and biological systems.

        Industry: It may find applications in natural product-based formulations or as a starting material for further chemical synthesis.

  • Mechanism of Action

    Target of Action

    , suggesting that it may interact with targets involved in these biological processes.

    Mode of Action

    , it can be inferred that it may interact with its targets to modulate these processes

    Result of Action

    IR9,9’-Ac is known for its antioxidant and anti-inflammatory properties . Therefore, it can be inferred that the molecular and cellular effects of its action may involve the reduction of oxidative stress and inflammation.

    Biochemical Analysis

    Cellular Effects

    . This suggests that Isolariciresinol 9,9’-acetonide may have similar protective effects on cells.

    Molecular Mechanism

    The molecular mechanism of Isolariciresinol 9,9’-acetonide is not fully understood. Related compounds have been shown to exert their effects through the PI3K/Akt/Bad signaling pathway

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of Isolariciresinol 9,9’-acetonide are not widely documented in the available literature.
    • it is typically obtained through isolation from natural sources or by total synthesis.
  • Chemical Reactions Analysis

    • Isolariciresinol 9,9’-acetonide can undergo various chemical reactions due to its polyphenolic structure.
    • Common types of reactions include oxidation, reduction, and substitution.
    • Specific reagents and conditions used in these reactions would depend on the desired modifications.
    • The major products formed from these reactions would vary based on the specific reaction pathway.
  • Comparison with Similar Compounds

    • While Isolariciresinol 9,9’-acetonide is unique in its structure, it belongs to a class of compounds known as lignans.
    • Other similar compounds include secoisolariciresinol diglucoside (CAS No. 148244-82-0) and isotaxiresinol (CAS No. 26194-57-0).

    Properties

    IUPAC Name

    6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SNCSNQKSYHFYSD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H28O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    400.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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